molecular formula C10H10N2O2S B12621832 5-[(4,5-Dimethyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde CAS No. 920536-49-8

5-[(4,5-Dimethyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde

Cat. No.: B12621832
CAS No.: 920536-49-8
M. Wt: 222.27 g/mol
InChI Key: AXCDJDHTZIMDPI-UHFFFAOYSA-N
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Description

5-[(4,5-Dimethyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde is a heterocyclic compound that features both imidazole and furan rings in its structure. The presence of these rings makes it an interesting compound for various chemical and biological applications. The imidazole ring is known for its role in many biological systems, while the furan ring is often found in natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-[(4,5-Dimethyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The imidazole and furan rings can participate in substitution reactions, often involving electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol.

Scientific Research Applications

5-[(4,5-Dimethyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action for 5-[(4,5-Dimethyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, affecting biological pathways. The furan ring can also participate in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4,5-Dimethyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde is unique due to the presence of both imidazole and furan rings, which confer distinct chemical and biological properties

Properties

CAS No.

920536-49-8

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

5-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde

InChI

InChI=1S/C10H10N2O2S/c1-6-7(2)12-10(11-6)15-9-4-3-8(5-13)14-9/h3-5H,1-2H3,(H,11,12)

InChI Key

AXCDJDHTZIMDPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)SC2=CC=C(O2)C=O)C

Origin of Product

United States

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